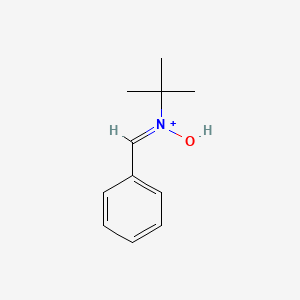
Potassium tantalum oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium tantalum oxide, with the chemical formula KTaO₃, is a perovskite metal oxide semiconductor. It is known for its excellent electronic and optical properties, making it a valuable material in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Potassium tantalum oxide can be synthesized through various methods. One common method involves the reaction of tantalum pentoxide (Ta₂O₅) with potassium carbonate (K₂CO₃) at high temperatures. The reaction typically occurs in a solid-state reaction furnace at temperatures around 1000°C .
Industrial Production Methods
In industrial settings, this compound is often produced through a process involving the fusion of niobium pentoxide (Nb₂O₅) with potassium oxide (K₂O) at elevated temperatures. The resulting product is then subjected to water leaching, evaporation, and crystallization to obtain high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Potassium tantalum oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the compound’s unique electronic structure and the presence of potassium, tantalum, and oxygen atoms .
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong acids, bases, and oxidizing agents. For example, it reacts with hydrofluoric acid (HF) to form tantalum fluoride (TaF₅) and potassium fluoride (KF). The reaction conditions typically involve elevated temperatures and controlled atmospheres to ensure the desired products are formed .
Major Products Formed
The major products formed from reactions involving this compound include tantalum fluoride, potassium fluoride, and various intermediate compounds depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Potassium tantalum oxide has a wide range of scientific research applications due to its unique properties. It is used in:
Optoelectronics: Its high refractive index and good absorption properties make it suitable for use in optoelectronic devices.
Photocatalysis: It is an effective photo-assistive agent for water electrolysis and other photocatalytic processes.
Luminescence: Its electronic properties make it valuable in luminescent materials and devices.
Tunable Microwave Devices: It is used in the development of tunable microwave devices due to its dielectric properties.
Wirkmechanismus
The mechanism of action of potassium tantalum oxide is primarily related to its electronic structure. The compound’s electronic properties are influenced by the arrangement of potassium, tantalum, and oxygen atoms in its crystal lattice. This arrangement allows for efficient absorption and emission of light, making it useful in optoelectronic and luminescent applications . Additionally, its high dielectric constant and low loss properties make it suitable for use in microwave devices .
Vergleich Mit ähnlichen Verbindungen
Potassium tantalum oxide is often compared with other perovskite metal oxide semiconductors, such as barium titanate (BaTiO₃), potassium niobate (KNbO₃), and strontium titanate (SrTiO₃). While these compounds share similar crystal structures, this compound is unique due to its combination of high refractive index, good absorption properties, and excellent dielectric properties . This makes it particularly valuable in applications requiring high-performance electronic and optical materials.
List of Similar Compounds
- Barium titanate (BaTiO₃)
- Potassium niobate (KNbO₃)
- Strontium titanate (SrTiO₃)
Eigenschaften
Molekularformel |
KO3Ta |
|---|---|
Molekulargewicht |
268.044 g/mol |
IUPAC-Name |
potassium;oxido(dioxo)tantalum |
InChI |
InChI=1S/K.3O.Ta/q+1;;;-1; |
InChI-Schlüssel |
GTFKZOWFWFAWLD-UHFFFAOYSA-N |
Kanonische SMILES |
[O-][Ta](=O)=O.[K+] |
Physikalische Beschreibung |
White odorless powder; [Alfa Aesar MSDS] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



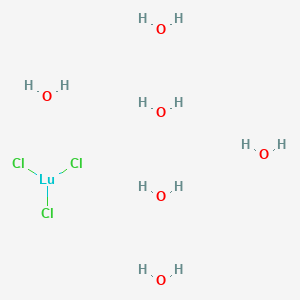
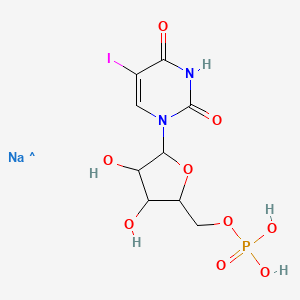
![(S)-1-{(S)-2-[2-[Di(3,5-xylyl)phosphino]phenyl]ferrocenyl}ethyldi(3,5-xylyl)phos](/img/structure/B12060600.png)

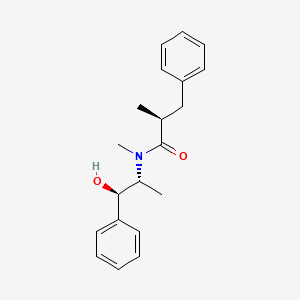
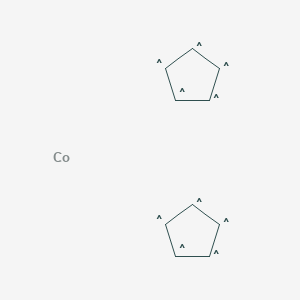
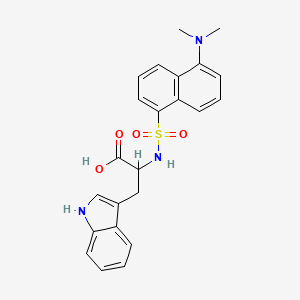


![[3-(Aminomethyl)phenyl]methanamine;prop-2-enenitrile](/img/structure/B12060643.png)
![2-[(3-amino-2-hydroxy-4-phenylbutanoyl)amino]-4-methylpentanoic acid;hydrochloride](/img/structure/B12060651.png)

